1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16818663
InChI: InChI=1S/C8H7ClN2O/c1-5-4-10-8-7(5)6(9)2-3-11(8)12/h2-4,12H,1H3
SMILES:
Molecular Formula: C8H7ClN2O
Molecular Weight: 182.61 g/mol

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide

CAS No.:

Cat. No.: VC16818663

Molecular Formula: C8H7ClN2O

Molecular Weight: 182.61 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide -

Specification

Molecular Formula C8H7ClN2O
Molecular Weight 182.61 g/mol
IUPAC Name 4-chloro-7-hydroxy-3-methylpyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H7ClN2O/c1-5-4-10-8-7(5)6(9)2-3-11(8)12/h2-4,12H,1H3
Standard InChI Key GOFGFWBKDCHWHW-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2C1=C(C=CN2O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, 4-chloro-3-methyl-, 7-oxide (C₈H₇ClN₂O) consists of a bicyclic framework formed by a pyrrole ring fused to a pyridine ring. Key substituents include:

  • Chlorine atom at the 4-position of the pyridine ring.

  • Methyl group at the 3-position of the pyrrole ring.

  • N-oxide group at the 7-position, introducing polarity and altering electronic properties.

The presence of the N-oxide group distinguishes this compound from non-oxidized analogs, influencing its solubility, reactivity, and intermolecular interactions .

Table 1: Comparative Structural Features of Selected Pyrrolo[2,3-b]pyridine Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
4-Chloro-3-methyl-7-oxide derivative4-Cl, 3-CH₃, 7-OC₈H₇ClN₂O198.61
4-Chloro-2-(3,4,5-trimethoxyphenyl)-7-oxide 4-Cl, 2-(C₆H₂(OCH₃)₃), 7-OC₁₆H₁₅ClN₂O₄334.75
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine4-Cl, 2-CH₃C₈H₇ClN₂166.61

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for the 4-chloro-3-methyl-7-oxide derivative are unavailable, extrapolations from analogous compounds suggest the following properties:

  • Density: ~1.37 g/cm³ (consistent with N-oxide-containing heterocycles ).

  • Boiling Point: Estimated >500°C due to polar N-oxide group enhancing intermolecular forces .

  • Solubility: Likely moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in non-polar solvents.

  • Thermal Stability: N-Oxides generally exhibit lower thermal stability compared to parent compounds, with decomposition temperatures <300°C .

Table 2: Key Physicochemical Parameters

PropertyValue (Estimated)Basis for Estimation
Molecular Weight198.61 g/molCalculated from formula
LogP (Partition Coefficient)1.2–1.8Analogous N-oxide derivatives
pKa~4.2 (pyridinic N), ~8.9 (pyrrolic N)Computational modeling

Synthesis and Manufacturing Processes

Synthetic Strategies

The synthesis of 4-chloro-3-methyl-7-oxide derivatives likely involves a multi-step sequence:

  • Core Formation: Cyclocondensation of appropriately substituted pyridine precursors with nitrile oxides or via Pd-catalyzed cross-coupling.

  • Halogenation: Directed chlorination at the 4-position using POCl₃ or PCl₅ under controlled conditions.

  • N-Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to introduce the 7-oxide group.

Regioselectivity challenges arise during chlorination and N-oxidation steps, necessitating protective group strategies (e.g., methoxymethyl protection) to direct functionalization .

Industrial Considerations

Scale-up production would require:

  • Catalytic Systems: Transition metal catalysts (e.g., Pd/Cu) to enhance cyclization efficiency.

  • Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures to isolate the N-oxide product.

Reactivity and Chemical Transformations

Key Reaction Pathways

The compound’s reactivity is governed by three functional handles:

  • Chlorine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.

  • N-Oxide Group: Reducible to the parent amine using Zn/HOAc or catalytic hydrogenation.

  • Methyl Group: Participates in free-radical bromination or oxidation to carboxylic acids under strong conditions.

Table 3: Representative Reactions and Conditions

Reaction TypeReagents/ConditionsExpected Product
SNArKNH₂, NH₃(l), −33°C4-Amino-3-methyl-7-oxide
N-Oxide ReductionZn dust, HOAc, reflux4-Chloro-3-methylpyrrolo[2,3-b]pyridine
Methyl OxidationKMnO₄, H₂O, Δ4-Chloro-3-carboxy-7-oxide
ParameterGuideline
Personal Protective EquipmentGloves, goggles, lab coat
StorageCool, dry place in amber glass
Spill ManagementAbsorb with vermiculite, dispose as hazardous waste

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